2-Iodopyrimidine 2-Iodopyrimidine
Brand Name: Vulcanchem
CAS No.: 31462-54-1
VCID: VC2448665
InChI: InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H
SMILES: C1=CN=C(N=C1)I
Molecular Formula: C4H3IN2
Molecular Weight: 205.98 g/mol

2-Iodopyrimidine

CAS No.: 31462-54-1

Cat. No.: VC2448665

Molecular Formula: C4H3IN2

Molecular Weight: 205.98 g/mol

* For research use only. Not for human or veterinary use.

2-Iodopyrimidine - 31462-54-1

Specification

CAS No. 31462-54-1
Molecular Formula C4H3IN2
Molecular Weight 205.98 g/mol
IUPAC Name 2-iodopyrimidine
Standard InChI InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H
Standard InChI Key AXDGIPMYJALRKV-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)I
Canonical SMILES C1=CN=C(N=C1)I

Introduction

Physical and Chemical Properties

2-Iodopyrimidine is characterized by specific physical and chemical properties that determine its behavior in various applications. The compound exists as a solid at room temperature with distinct appearance characteristics.

Table 1: Basic Identification and Physical Properties of 2-Iodopyrimidine

PropertyValue
CAS Number31462-54-1
Molecular FormulaC₄H₃IN₂
Molecular Weight205.99 g/mol
Physical State (20°C)Solid
AppearanceWhite to orange to green powder or crystal
Melting Point31°C
Flash Point122°C
Storage ConditionsRefrigerated (0-10°C), under inert gas
SensitivityAir sensitive

The chemical structure of 2-Iodopyrimidine features a pyrimidine ring with an iodine atom at the 2-position. The pyrimidine core consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This arrangement gives 2-Iodopyrimidine distinctive chemical reactivity, particularly in metal-catalyzed coupling reactions where the carbon-iodine bond can be readily activated.

Structural Characteristics

The compound's structural features contribute significantly to its chemical behavior. The iodine atom at the 2-position of the pyrimidine ring creates a reactive site that makes this compound particularly useful in various chemical transformations. The carbon-iodine bond is relatively weak compared to carbon-hydrogen or carbon-carbon bonds, making it susceptible to selective cleavage under appropriate conditions.

Applications and Uses

2-Iodopyrimidine serves multiple functions across several scientific fields, making it a valuable compound in research and development.

Synthetic Chemistry Applications

In synthetic chemistry, 2-Iodopyrimidine functions as a key building block. The reactive carbon-iodine bond makes it particularly useful in various coupling reactions, including:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille)

  • Ullmann coupling reactions

  • Aminocarbonylation reactions

These reactions enable the construction of more complex molecular architectures essential for pharmaceutical and agrochemical development .

Medicinal Chemistry and Pharmaceutical Applications

Table 2: Key Applications of 2-Iodopyrimidine

FieldApplications
Synthetic ChemistryBuilding block for pharmaceuticals and agrochemicals
Medicinal ChemistryDesign of novel compounds with potential therapeutic effects
Material ScienceComponent in polymer formulations to improve stability and conductivity
BiochemistryProbe in biochemical assays to understand enzyme mechanisms
Pharmaceutical DevelopmentModification template for existing drug molecules

Research indicates that derivatives of iodopyrimidines have shown promise in various therapeutic applications. For example, 2-arylthio-5-iodo pyrimidine analogs have demonstrated potential as non-nucleoside hepatitis B virus (HBV) inhibitors, addressing issues of drug-resistant mutations and adverse effects associated with current nucleoside analogs .

Materials Science Applications

In materials science, 2-Iodopyrimidine can be incorporated into polymer formulations to improve properties such as thermal stability and electrical conductivity. These applications make the compound valuable in electronics and advanced materials development .

ParameterClassification/Statement
GHS PictogramsGHS07
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P317
StorageRefrigerated (0-10°C), under inert gas, away from light
SensitivityAir sensitive

Research Developments

Recent research involving 2-Iodopyrimidine or closely related derivatives has focused on several key areas that highlight the compound's versatility and importance.

Cross-Coupling Methodologies

Significant research has been directed toward developing and optimizing cross-coupling reactions involving iodopyrimidines. The selective reactivity of the carbon-iodine bond in 2-Iodopyrimidine makes it valuable for constructing more complex heterocyclic systems. For example, palladium-catalyzed coupling reactions can be used to introduce various functional groups at the 2-position of the pyrimidine ring .

Pharmaceutical Research

In pharmaceutical research, 2-iodopyrimidine derivatives have been explored for their potential therapeutic applications. Research on 2-arylthio-5-iodo pyrimidine analogs has shown promise in developing non-nucleoside hepatitis B virus inhibitors. These compounds represent potential alternatives to current nucleoside analogs, addressing issues of drug resistance and adverse effects .

Selective Functionalization

One notable research direction involves the selective functionalization of iodopyrimidines. For instance, research on 5-bromo-2-iodopyrimidine has demonstrated that the iodine at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the 5-position. This reactivity difference allows for sequential functionalization, enabling the synthesis of diversely substituted pyrimidines .

Comparison with Related Compounds

To better understand 2-Iodopyrimidine's properties and applications, it is useful to compare it with structurally related compounds.

Table 4: Comparison of 2-Iodopyrimidine with Related Compounds

CompoundMolecular FormulaCAS NumberKey Differences
2-IodopyrimidineC₄H₃IN₂31462-54-1Base compound
2-IodopyridineC₅H₄IN5029-67-4Contains pyridine instead of pyrimidine ring
5-Bromo-2-iodopyrimidineC₄H₂BrIN₂183438-24-6Additional bromine at 5-position
2-Iodopyrimidine-5-carbonitrileC₅H₂IN₃-Additional nitrile group at 5-position
2-Iodopyrimidine-5-carbaldehydeC₅H₃IN₂O1461708-57-5Additional aldehyde group at 5-position

The structural differences between these compounds result in variations in their physical properties, reactivity patterns, and potential applications. For instance, 5-bromo-2-iodopyrimidine offers two different halogen substituents that can be selectively functionalized in sequential reactions .

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